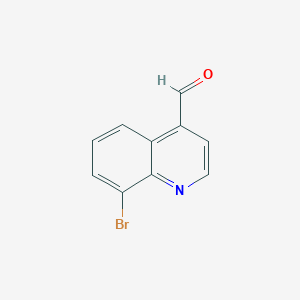

8-Bromoquinoline-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-bromoquinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-9-3-1-2-8-7(6-13)4-5-12-10(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKLRIAIMIKGHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676540 | |

| Record name | 8-Bromoquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898391-87-2 | |

| Record name | 8-Bromoquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromoquinoline-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-Bromoquinoline-4-carbaldehyde: Properties, Synthesis, and Applications

Introduction: The Quinoline Scaffold as a Privileged Structure

The quinoline framework is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its recurring presence in biologically active compounds and functional materials. This nitrogen-containing heterocyclic system is foundational to a wide array of pharmaceuticals, including antimalarials like primaquine, antibacterials such as ciprofloxacin, and various anticancer agents. The versatility of the quinoline ring system, with its multiple sites for functionalization, allows for the fine-tuning of steric, electronic, and physicochemical properties, making it an ideal scaffold for drug discovery. 8-Bromoquinoline-4-carbaldehyde emerges as a particularly valuable building block, incorporating two distinct and orthogonally reactive functional handles: a bromine atom, ideal for metal-catalyzed cross-coupling reactions, and an aldehyde group, a versatile precursor for a multitude of chemical transformations. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and reactivity for researchers engaged in drug discovery and synthetic chemistry.

Physicochemical and Computed Properties

This compound is a solid at room temperature, possessing a unique combination of properties derived from its quinoline core, bromo-substituent, and aldehyde functional group. These characteristics govern its solubility, reactivity, and handling requirements.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆BrNO | [1] |

| Molecular Weight | 236.06 g/mol | [2] |

| Exact Mass | 234.96328 Da | [2] |

| Boiling Point (est.) | 370.7 °C at 760 mmHg | [2] |

| Flash Point (est.) | 178.0 °C | [2] |

| Density (est.) | 1.632 g/cm³ | [2] |

| Refractive Index (est.) | 1.712 | [2] |

| XLogP3 (Computed) | 2.6 - 2.8 | [1][2] |

| Topological Polar Surface Area | 30 Ų | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

| CAS Number | 898391-87-2 | [3] |

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton spectrum is expected to be complex in the aromatic region (approx. 7.5-9.0 ppm). The most downfield and easily identifiable signal would be the aldehyde proton (-CHO), appearing as a singlet around 9.5-10.5 ppm. The protons on the quinoline ring will exhibit characteristic doublet and doublet-of-doublets splitting patterns, with their precise chemical shifts influenced by the electron-withdrawing effects of the aldehyde and the bromine atom.

-

¹³C NMR: The spectrum will show 10 distinct carbon signals. The aldehyde carbonyl carbon is expected to resonate significantly downfield, typically in the 190-195 ppm range. The aromatic carbons will appear between approximately 120-150 ppm. The carbon bearing the bromine atom (C-8) will have its chemical shift influenced by the heavy atom effect.

-

Infrared (IR) Spectroscopy: The most prominent feature will be a strong, sharp absorption band corresponding to the C=O stretch of the aldehyde, typically found around 1700-1715 cm⁻¹. Additional key bands will include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the C=N and C=C stretching vibrations of the quinoline core (approx. 1500-1600 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with a nearly 1:1 intensity ratio, which is the definitive signature of a compound containing one bromine atom. The molecular ion peak would be observed at m/z ≈ 235 and 237.

Synthesis and Mechanistic Considerations

The synthesis of this compound is not widely documented, but a logical and effective route involves the formylation of the precursor, 8-bromoquinoline. The Vilsmeier-Haack reaction is a classic and powerful method for formylating electron-rich aromatic and heteroaromatic systems and represents a highly plausible approach.[5][6][7]

The reaction proceeds via the in-situ formation of the Vilsmeier reagent, a chloromethyliminium salt, from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphoryl chloride, POCl₃).[1] This electrophilic species then attacks the quinoline ring. While the quinoline system is not as activated as phenols or anilines, formylation can be achieved, often requiring elevated temperatures. The substitution pattern is dictated by the electronic and steric properties of the substrate.

Proposed Synthetic Workflow: Vilsmeier-Haack Formylation

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Experimental Protocol: Synthesis of this compound (Hypothetical)

Disclaimer: This protocol is a representative procedure based on established Vilsmeier-Haack methodology and should be optimized for safety and yield.

-

Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF over 30 minutes, ensuring the temperature does not exceed 10°C. The formation of the solid Vilsmeier reagent will be observed.

-

Substrate Addition: After stirring the Vilsmeier reagent for an additional 30 minutes at 0°C, add a solution of 8-bromoquinoline (1.0 equivalent) in DMF dropwise.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The rationale for heating is to provide sufficient energy to overcome the moderate activation of the quinoline ring towards this electrophilic substitution.[6]

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Hydrolysis and Neutralization: Stir the aqueous mixture for 1-2 hours to ensure complete hydrolysis of the iminium intermediate. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the final product.

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule, offering two primary sites for synthetic elaboration, making it a highly versatile intermediate.

-

Reactions at the Aldehyde Group: The aldehyde is a classic electrophilic site, susceptible to nucleophilic attack. This enables:

-

Oxidation: Can be readily oxidized to the corresponding 8-bromoquinoline-4-carboxylic acid using standard oxidants like potassium permanganate or chromic acid.[8]

-

Reduction: Selective reduction yields 8-bromo-4-(hydroxymethyl)quinoline using agents like sodium borohydride (NaBH₄).

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a diverse library of secondary and tertiary amines.

-

Wittig Reaction: Conversion to alkenes is possible via reaction with phosphorus ylides.

-

Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), which are important ligands in coordination chemistry and intermediates for further synthesis.

-

-

Reactions at the Bromine Atom: The C-Br bond at the 8-position is a prime site for metal-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.

-

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C-C bonds with aryl or vinyl groups.

-

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with various amines.

-

Directed C-H Activation: The quinoline nitrogen can act as a directing group in palladium-catalyzed C-H functionalization reactions, a powerful modern synthetic tool.[9][10]

-

Reactivity Map of this compound

Caption: Key synthetic transformations of the title compound.

Applications in Research and Drug Discovery

The dual functionality of this compound positions it as a powerful scaffold for building libraries of complex molecules in drug discovery programs. The 8-substituted quinoline motif itself is present in compounds with a wide range of biological activities.[11]

-

Scaffold for Medicinal Chemistry: The aldehyde can be used to introduce diverse side chains that can interact with biological targets, while the bromine position can be used to modify the core scaffold to optimize pharmacokinetic properties (ADME).

-

Anticancer Research: Bromo- and hydroxy-substituted quinolines have demonstrated potent inhibitory effects against various cancer cell lines, suggesting that derivatives of this compound could be valuable leads.

-

Antimicrobial Agents: The 8-aminoquinoline scaffold is famous for its antimalarial properties.[12] This building block provides a route to novel analogues for combating drug-resistant pathogens.

-

Ligand Synthesis: The quinoline nitrogen and the aldehyde-derived functionalities can act as chelating agents for metal ions, making its derivatives useful as ligands in catalysis or as metal-binding therapeutic agents.

Safety, Handling, and Storage

As a halogenated aromatic aldehyde, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Hazards: It is classified as an irritant.[2] It may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and strong bases.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. "The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinolin" by Clifford J. Pollard [digitalcommons.pvamu.edu]

- 9. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palladium-Catalyzed Directed Aldehyde C-H Arylation of Quinoline-8-carbaldehydes: Exploring the Reactivity Differences between Aryl (Pseudo) Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 8-Bromoquinoline 98 16567-18-3 [sigmaaldrich.com]

- 12. Formylation of aryl chlorides catalysed by a palladium complex - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 8-Bromoquinoline-4-carbaldehyde

An In-depth Technical Guide to the ¹H NMR Spectrum of 8-Bromoquinoline-4-carbaldehyde

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 8-bromoquinoline-4-carbaldehyde, a key building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing the spectrum, predicts the chemical shifts and coupling constants, and offers a detailed experimental protocol for acquiring high-quality data.

Introduction: The Structural Significance of this compound

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that form the core of many biologically active molecules.[1] The strategic placement of a bromine atom at the 8-position and a carbaldehyde (aldehyde) group at the 4-position creates a unique electronic environment within the molecule. The electron-withdrawing nature of the nitrogen atom in the quinoline ring, compounded by the aldehyde group, significantly influences the chemical shifts of the aromatic protons.[1] Conversely, the bromine atom, while electron-withdrawing through induction, can also exhibit some electron-donating character through resonance. Understanding the interplay of these electronic effects is paramount to accurately interpreting the ¹H NMR spectrum.

Predicting the ¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the six aromatic protons. The chemical shifts (δ) are influenced by the degree of electron shielding or deshielding around each proton. Protons in electron-deficient environments are deshielded and resonate at higher chemical shifts (downfield), while those in electron-rich environments are shielded and appear at lower chemical shifts (upfield).[2]

The analysis of the spectrum is further refined by considering the spin-spin coupling (J-coupling) between neighboring protons. This coupling results in the splitting of signals into characteristic patterns (e.g., doublets, triplets, doublets of doublets), which provides crucial information about the connectivity of the protons in the molecule.[2][3]

Based on the known effects of substituents on the quinoline ring system, a predicted ¹H NMR spectrum for this compound is summarized in the table below.[1]

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |

| H-2 | 9.2 - 9.4 | d | J2,3 = 4.5 - 5.0 Hz | Strongly deshielded by the adjacent nitrogen atom and the aldehyde group. |

| H-3 | 8.0 - 8.2 | d | J3,2 = 4.5 - 5.0 Hz | Deshielded by the nitrogen and the aldehyde group, coupled to H-2. |

| H-5 | 8.3 - 8.5 | d | J5,6 = 8.5 - 9.0 Hz | Deshielded by the peri-effect of the nitrogen and the aldehyde group, coupled to H-6. |

| H-6 | 7.6 - 7.8 | t | J6,5 = 8.5 - 9.0 Hz, J6,7 = 7.5 - 8.0 Hz | Influenced by the bromine at the 8-position, coupled to H-5 and H-7. |

| H-7 | 8.1 - 8.3 | d | J7,6 = 7.5 - 8.0 Hz | Deshielded by the adjacent bromine atom, coupled to H-6. |

| CHO | 10.1 - 10.3 | s | - | Characteristic chemical shift for an aromatic aldehyde proton. |

Note: These are predicted values and may vary depending on the solvent and concentration used.

Visualizing Molecular Connectivity

The following diagram illustrates the structure of this compound and the through-bond J-coupling relationships between the aromatic protons.

Caption: Molecular structure and key proton couplings.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-resolution ¹H NMR spectrum of this compound, the following protocol is recommended.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. Instrument Setup and Calibration:

-

This protocol is designed for a standard 400 MHz NMR spectrometer.

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks. A good shim will result in a narrow and symmetrical solvent peak.

3. Data Acquisition:

-

Acquire a standard 1D proton spectrum using the following parameters as a starting point:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width (SW): Approximately 12-15 ppm, ensuring all aromatic and aldehyde protons are within the window.

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-3 seconds.

-

4. Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to the corresponding proton in the molecule.

Advanced NMR Techniques for Unambiguous Assignment

For complex spectra or to confirm assignments, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, helping to trace the connectivity of the spin systems.[4]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is particularly useful for assigning quaternary carbons and confirming the overall structure.[4]

The workflow for utilizing these advanced techniques is as follows:

Caption: Advanced NMR workflow for structural confirmation.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information about its molecular structure. A thorough understanding of the electronic effects of the substituents, combined with a systematic approach to spectral interpretation, allows for the confident assignment of all proton signals. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality data, while advanced 2D NMR techniques can be employed for unambiguous structural elucidation. This knowledge is critical for chemists working on the synthesis and application of novel quinoline-based compounds.

References

A Technical Guide to the ¹³C NMR Analysis of 8-Bromoquinoline-4-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 8-bromoquinoline-4-carbaldehyde using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, chemists, and drug development professionals, this document moves beyond procedural outlines to offer in-depth theoretical grounding, field-proven experimental protocols, and a logical, self-validating workflow for spectral assignment. We will explore the nuanced electronic effects of the bromo and carbaldehyde substituents on the quinoline scaffold, present detailed methodologies for acquiring high-quality 1D and 2D NMR data, and provide a systematic strategy for the unambiguous assignment of all ten carbon signals. The guide integrates advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and Heteronuclear Multiple Bond Correlation (HMBC) to ensure authoritative and reproducible analysis.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The accurate interpretation of the ¹³C NMR spectrum of this compound hinges on a solid understanding of the foundational chemical shifts of the parent quinoline system and the predictable perturbations induced by its substituents. The quinoline ring itself presents a complex electronic environment, with the nitrogen atom exerting a significant electron-withdrawing effect that influences the entire heterocyclic system.[1]

The Parent Quinoline Scaffold

In an unsubstituted quinoline, carbons adjacent to the nitrogen (C2 and C8a) are deshielded and resonate downfield. Carbons in the carbocyclic ring generally follow patterns similar to naphthalene, but the influence of the nitrogen atom extends throughout the molecule. Aromatic carbons typically resonate in the δ 120-150 ppm range.[2]

Substituent Chemical Shift (SCS) Effects

The predictive power of ¹³C NMR lies in the systematic effects substituents have on the chemical shifts of the aromatic ring carbons. For this compound, we must consider the distinct electronic contributions of both the carbaldehyde and bromine moieties.[3]

-

C4-Carbaldehyde Group (-CHO): The aldehyde is a potent electron-withdrawing group through both resonance and inductive effects.

-

Resonance Effect: The carbonyl group withdraws π-electron density from the ring, particularly from positions ortho and para to its point of attachment (C3, C5, and C8a). This withdrawal deshields these carbons, shifting their signals significantly downfield.

-

Inductive Effect: The electronegative oxygen atom pulls electron density through the sigma bonds, primarily affecting the ipso-carbon (C4) and, to a lesser extent, the adjacent C3 and C4a carbons.

-

Carbonyl Carbon: The aldehyde carbonyl carbon itself is highly deshielded and is expected to have the most downfield chemical shift in the spectrum, typically appearing above δ 185 ppm.[4]

-

-

C8-Bromo Group (-Br): The effect of a halogen substituent is twofold.

-

Inductive Effect: As an electronegative element, bromine withdraws electron density inductively, which should deshield the directly attached carbon (C8).

-

Heavy Atom Effect: A notable exception to simple inductive reasoning is the "heavy atom effect," where halogens like bromine and iodine can cause an upfield (shielding) shift on the ipso-carbon to which they are attached. This is a result of relativistic effects on the electron cloud.[5] Therefore, the chemical shift of C8 may be further upfield than predicted by inductive effects alone.

-

The combination of these effects results in a unique ¹³C NMR fingerprint. The strong electron-withdrawing nature of the C4-aldehyde is expected to dominate the electronic landscape of the pyridyl ring, while the C8-bromo group primarily influences the carbocyclic ring.

Experimental Methodology: Acquiring High-Fidelity Data

The acquisition of a high-quality, interpretable ¹³C NMR spectrum is predicated on meticulous sample preparation and the selection of appropriate experimental parameters. The protocols below are designed to be self-validating systems for generating reliable data.

Sample Preparation

Proper sample preparation is critical for obtaining sharp, well-resolved spectra and is the first step in ensuring data integrity.

Protocol:

-

Weighing: Accurately weigh 15-30 mg of purified this compound.[6]

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a clean, dry 5 mm NMR tube.[7] The choice of solvent can slightly alter chemical shifts; consistency is key for comparative studies.

-

Solubilization: Ensure complete dissolution of the sample. If necessary, gently vortex the tube. The final solution must be clear and free of particulate matter.[7]

-

Reference Standard: The solvent signal (e.g., CDCl₃ at δ 77.16 ppm) is typically used for calibration. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal reference (δ 0.00 ppm).[8]

Spectrometer Setup & Data Acquisition

The following protocols outline the acquisition of standard 1D ¹³C spectra and essential multiplicity-edited spectra for definitive structural analysis.

This experiment provides a survey of all unique carbon environments in the molecule.

-

Pulse Program: Inverse-gated decoupling pulse sequence.

-

Relaxation Delay (D1): Set a D1 of 2 seconds. While longer delays (5x the longest T₁ relaxation time) are required for true quantitative analysis, a 2s delay is sufficient for structural characterization and provides a good signal-to-noise ratio in a reasonable time.[6]

-

Pulse Angle: Use a 30° flip angle to allow for a shorter relaxation delay.[9]

-

Acquisition Time (at): 1-2 seconds.

-

Number of Scans (ns): Accumulate a sufficient number of scans (e.g., 1024 to 4096) to achieve a signal-to-noise ratio of at least 100:1 for the smallest peak of interest.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are indispensable for determining the multiplicity of each carbon atom (i.e., the number of attached protons).[10][11] This is crucial for distinguishing between quaternary carbons (C) and methine carbons (CH).

-

DEPT-90: Run a DEPT-90 experiment. In the resulting spectrum, only CH signals will appear as positive peaks.[12]

-

DEPT-135: Run a DEPT-135 experiment. In this spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.[13] For this compound, only CH signals will be positive.

-

Analysis: By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, one can unambiguously identify all CH carbons and, by subtraction, all quaternary carbons.[11]

Spectral Analysis and Unambiguous Assignment

The final and most critical phase is the logical assignment of each resonance to a specific carbon atom in the molecule. This process integrates the theoretical predictions with the experimentally acquired data.

Predicted Chemical Shifts

Based on the substituent effects discussed in Section 1 and data from analogous substituted quinolines, the following chemical shifts for this compound can be predicted.

| Carbon Atom | Carbon Type | Predicted δ (ppm) | Rationale for Prediction |

| C=O | Aldehyde | 190 - 195 | Highly deshielded carbonyl carbon. |

| C2 | CH | 151 - 155 | Adjacent to N, deshielded. |

| C3 | CH | 122 - 126 | Ortho to -CHO group, deshielded by resonance. |

| C4 | C | 138 - 142 | Ipso to -CHO group, strongly deshielded. |

| C4a | C | 148 - 152 | Bridgehead carbon, influenced by both rings. |

| C5 | CH | 129 - 133 | Para to -CHO group, deshielded by resonance. |

| C6 | CH | 128 - 132 | Meta to -CHO, less affected. |

| C7 | CH | 135 - 139 | Deshielded by adjacent C8-Br. |

| C8 | C | 120 - 124 | Ipso to -Br, shielded by heavy atom effect.[5] |

| C8a | C | 145 - 149 | Bridgehead, adjacent to N, deshielded. |

A Systematic Workflow for Signal Assignment

A rigorous assignment requires a step-by-step approach that leverages all available data. The workflow depicted below provides a logical pathway from raw data to a fully assigned structure.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 12. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 13. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Mass Spectrometry of 8-Bromoquinoline-4-carbaldehyde

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 8-Bromoquinoline-4-carbaldehyde, a compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to ensure accurate and reliable characterization of this molecule.

Introduction: The Analytical Significance of this compound

This compound is a halogenated heterocyclic aldehyde with a molecular structure that presents unique analytical challenges and opportunities. Its quinoline core is a prevalent scaffold in medicinal chemistry, while the bromine substituent and aldehyde functional group introduce distinct reactivity and spectroscopic characteristics. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of this compound, providing critical information on its molecular weight, elemental composition, and fragmentation behavior. Understanding its mass spectrometric profile is paramount for reaction monitoring, purity assessment, and metabolite identification in drug discovery and development pipelines.

Foundational Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing robust analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrNO | --INVALID-LINK-- |

| Molecular Weight | 236.06 g/mol | --INVALID-LINK--[1] |

| Monoisotopic Mass | 234.96328 Da | --INVALID-LINK--[1] |

| Boiling Point | 370.707 °C at 760 mmHg | --INVALID-LINK--[1] |

| Flash Point | 177.998 °C | --INVALID-LINK--[1] |

The Mass Spectrometric Fingerprint: Isotopic Abundance and Fragmentation

The mass spectrum of this compound is distinguished by two key features: the isotopic signature of bromine and the predictable fragmentation of the quinoline and aldehyde moieties.

The Telltale Signature of Bromine

A hallmark of bromine-containing compounds in mass spectrometry is the presence of a characteristic M+2 peak. This arises from the natural isotopic abundance of bromine, which consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal proportions (approximately 50.5% and 49.5%, respectively).[2][3] This results in a pair of peaks in the molecular ion region separated by two mass-to-charge units (m/z), with roughly equal intensities.[4][5][6] This 1:1 intensity ratio for the M and M+2 peaks is a definitive indicator of the presence of a single bromine atom in the molecule.[4][5][6]

Predicted Fragmentation Pathways

Electron impact (EI) ionization is a common technique that provides detailed structural information through fragmentation. The fragmentation of this compound is anticipated to proceed through several key pathways, driven by the stability of the resulting ions.

A primary fragmentation event is the loss of the bromine radical, which is a facile process for halogenated aromatic compounds.[5] Another expected fragmentation is the loss of the formyl radical (CHO) or a neutral carbon monoxide (CO) molecule from the aldehyde group.[7] The quinoline ring itself can undergo characteristic fragmentation, often involving the expulsion of hydrogen cyanide (HCN).[8]

Caption: Predicted electron impact fragmentation of this compound.

Experimental Protocol: A Step-by-Step Guide

This section outlines a robust protocol for the analysis of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with electron impact ionization.

Sample Preparation

-

Solvent Selection: Dissolve a small quantity (approximately 1 mg) of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate (1 mL).

-

Dilution: Prepare a working solution with a concentration of approximately 100 µg/mL by diluting the stock solution with the chosen solvent.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.

Instrumentation and Data Acquisition

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, operated in splitless mode at 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: Set a solvent delay of at least 3 minutes to prevent filament damage from the solvent peak.

-

Caption: Workflow for the GC-MS analysis of this compound.

Data Interpretation: Decoding the Mass Spectrum

The resulting mass spectrum should be carefully examined for the key features discussed previously.

-

Molecular Ion Peak: Identify the pair of peaks corresponding to the molecular ion (M⁺˙) and the M+2 peak. For this compound, these will appear at m/z 235 (for ⁷⁹Br) and m/z 237 (for ⁸¹Br) with approximately equal intensity.

-

Major Fragment Ions: Look for prominent fragment ions resulting from the loss of Br (m/z 156), CHO (m/z 206/208), and HCN (m/z 208/210). The presence of the isotopic bromine pattern in the fragment ions containing bromine will further support their assignment.

-

Base Peak: The most intense peak in the spectrum, known as the base peak, will correspond to the most stable fragment ion formed under the experimental conditions.

Conclusion

The mass spectrometric analysis of this compound is a powerful technique for its unambiguous identification and structural characterization. By leveraging the distinctive isotopic signature of bromine and understanding the predictable fragmentation pathways of the quinoline and aldehyde functionalities, researchers can confidently interpret mass spectral data. The protocols and insights provided in this guide serve as a valuable resource for scientists and professionals in the fields of chemical synthesis and drug development, enabling the reliable analysis of this and structurally related compounds.

References

- 1. echemi.com [echemi.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. savemyexams.com [savemyexams.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chempap.org [chempap.org]

Physical and chemical properties of 8-Bromoquinoline-4-carbaldehyde

An In-Depth Technical Guide to 8-Bromoquinoline-4-carbaldehyde

Introduction

This compound is a halogenated heterocyclic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique molecular architecture, featuring a quinoline core, a reactive aldehyde group, and a strategically placed bromine atom, makes it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and handling, tailored for researchers, scientists, and professionals in drug development and materials science. The strategic positioning of its functional groups allows for a wide range of chemical transformations, positioning it as a key precursor for novel pharmaceutical agents and functional materials.

Compound Identification and Core Characteristics

Accurate identification is the foundation of all chemical research. This compound is uniquely identified by its CAS number and structural identifiers.

| Identifier | Value | Source |

| CAS Number | 898391-87-2 | [1] |

| Molecular Formula | C10H6BrNO | [1][2][3] |

| IUPAC Name | This compound | [4] |

| Molecular Weight | 236.067 g/mol | [1][4] |

| Exact Mass | 234.96328 Da | [4][5] |

| Synonyms | 8-Bromoquinoline-4-carboxaldehyde, 8-bromo-4-quinolinecarboxaldehyde | [1][3][4] |

| InChI Key | JRKLRIAIMIKGHT-UHFFFAOYSA-N | [2][3] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and its suitability for various applications. The data presented here are a combination of experimental and computed values, providing a robust profile of the compound.

| Property | Value | Details | Source |

| Appearance | Solid | Predicted | [3] |

| Density | 1.632 g/cm³ | Computed | [1][4] |

| Boiling Point | 370.707 °C at 760 mmHg | Computed | [1][4] |

| Flash Point | 177.998 °C | Computed | [1][4] |

| Refractive Index | 1.712 | Computed | [1][4] |

| Topological Polar Surface Area (TPSA) | 30 Ų | Computed | [4][5] |

| XLogP3 | 2.6 - 2.8 | Computed measure of lipophilicity | [4] |

| Purity | ≥98% | As supplied by commercial vendors | [3] |

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its two primary functional groups: the aldehyde at the C4 position and the bromine atom at the C8 position. This allows for selective and sequential chemical modifications.

3.1. The Aldehyde Group: The formyl group is a versatile handle for a plethora of organic reactions. It can readily undergo:

-

Reductive Amination: To introduce substituted amine functionalities, a cornerstone of medicinal chemistry for modulating solubility and target binding.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, enabling carbon-carbon bond formation and extension of the molecular framework.

-

Oxidation: To yield the corresponding 8-bromoquinoline-4-carboxylic acid, another valuable synthetic intermediate.[6][7][8]

-

Condensation Reactions: With active methylene compounds to construct more complex heterocyclic systems.

3.2. The Bromo Group: The bromine atom on the quinoline ring is a key site for metal-catalyzed cross-coupling reactions. This is particularly significant as the parent compound, 8-bromoquinoline, is widely used in such transformations.[9]

-

Suzuki, Stille, and Sonogashira Couplings: These palladium-catalyzed reactions allow for the introduction of aryl, vinyl, or alkynyl groups, respectively. This is a powerful strategy for building molecular complexity and is fundamental in modern drug discovery. The 8-position provides a sterically defined vector for substitution.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing diverse amine substituents.

-

Direct Heteroarylation: Palladium-catalyzed C-H bond activation can be used to couple the bromoquinoline core with other heterocycles, creating polyheteroaromatic systems.[10]

The interplay of these functional groups makes this compound a powerful scaffold for creating diverse chemical libraries.

Caption: Key reaction pathways for this compound.

Proposed Synthesis Protocol

While specific literature detailing the synthesis of this compound is not abundant in the initial search, a plausible and robust synthetic route can be designed based on established organometallic chemistry. A common strategy would involve the formylation of a metalated 8-bromoquinoline precursor.

Principle: This protocol is based on the lithiation of 8-bromoquinoline followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The low temperature is critical to prevent side reactions and ensure regioselectivity.

Step-by-Step Methodology:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 8-bromoquinoline (1.0 eq).

-

Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (n-BuLi, 1.1 eq) is added dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C. The reaction is stirred at this temperature for 1 hour. This step generates the organolithium intermediate, which is highly reactive.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for an additional 2 hours.

-

Quenching: The reaction is slowly warmed to room temperature and then quenched by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Caption: Workflow for the proposed synthesis of the target compound.

Spectroscopic Analysis (Predicted)

For a researcher synthesizing or using this compound, spectroscopic confirmation is essential. While specific spectra are not provided in the search results, the expected features can be predicted based on the structure.

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the quinoline core, each with distinct chemical shifts and coupling patterns. The aldehyde proton would appear as a singlet far downfield, typically in the range of 9.5-10.5 ppm.

-

¹³C NMR: The spectrum would display 10 distinct signals corresponding to the 10 carbon atoms in the molecule. The aldehyde carbon would be the most deshielded, appearing around 190-200 ppm. The carbon atom attached to the bromine would also have a characteristic chemical shift.

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde group around 1700 cm⁻¹, and C-H stretching for the aromatic ring just above 3000 cm⁻¹. The C-Br stretch would appear in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The monoisotopic mass is 234.96328 Da.[4][5]

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. The information below is synthesized from safety data sheets for bromoquinoline derivatives.

-

Hazard Classification: This compound is classified as an irritant.[4] It is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11] Some related compounds are also listed as harmful if swallowed (H302).[12][13]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fumes.[12][14] Wash skin thoroughly after handling.[13][14] Use only in a well-ventilated area.[1] Wear protective gloves, eye protection, and face protection.[1][14]

-

Response: If on skin, wash with plenty of water.[1][14] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12][14] If skin or eye irritation persists, get medical advice/attention.[14]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.[14]

References

- 1. echemi.com [echemi.com]

- 2. PubChemLite - this compound (C10H6BrNO) [pubchemlite.lcsb.uni.lu]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. 8-Bromoquinoline-7-carbaldehyde | C10H6BrNO | CID 89685797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2 | Structure, Uses, Safety, Supplier & Price in China [quinoline-thiophene.com]

- 7. achemtek.com [achemtek.com]

- 8. 8-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 18414308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 8-Bromoquinoline CAS#: 16567-18-3 [m.chemicalbook.com]

- 10. 8-Bromoquinoline 98 16567-18-3 [sigmaaldrich.com]

- 11. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. angenechemical.com [angenechemical.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 8-Bromoquinoline-4-carbaldehyde: Synthesis, History, and Applications in Drug Discovery

Introduction: The Significance of the Quinoline Scaffold and the Emergence of 8-Bromoquinoline-4-carbaldehyde

The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in natural products and its versatile applications in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties. Within this important class of compounds, this compound emerges as a key synthetic intermediate, offering a strategic platform for the development of novel therapeutic agents. The presence of the bromine atom at the 8-position and the aldehyde function at the 4-position provides two distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices, thereby providing a self-validating system for its synthesis and application.

Historical Perspective and Discovery

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in a historical context, its existence is a logical progression in the exploration of quinoline chemistry. The development of this compound is intrinsically linked to the broader history of quinoline synthesis and the functionalization of the quinoline core.

The foundational methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Combes reactions, developed in the late 19th century, laid the groundwork for creating a diverse array of substituted quinolines.[1][2][3] The subsequent exploration of functional group transformations on the quinoline ring, particularly the oxidation of methyl groups to aldehydes, became a key strategy for introducing a versatile chemical handle for further derivatization.

The synthesis of this compound likely emerged from the systematic application of these established synthetic principles. The logical precursor, 8-bromo-4-methylquinoline, can be envisioned as being synthesized via a classic quinoline condensation reaction, followed by oxidation of the 4-methyl group. This stepwise approach allows for precise control over the substitution pattern on the quinoline ring.

Synthetic Strategies and Methodologies

The most logical and widely applicable synthetic route to this compound involves a two-step process: the synthesis of the 8-bromo-4-methylquinoline precursor, followed by its selective oxidation to the corresponding aldehyde.

Part 1: Synthesis of the 8-Bromo-4-methylquinoline Precursor

The construction of the 8-bromo-4-methylquinoline core can be achieved through established quinoline synthesis reactions. The Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, is a particularly relevant approach.[1][4] In this case, 2-bromoaniline would serve as the aniline component.

Conceptual Synthetic Pathway for 8-Bromo-4-methylquinoline

Caption: Doebner-von Miller synthesis of 8-Bromo-4-methylquinoline.

Experimental Protocol: Synthesis of 8-Bromo-4-methylquinoline (Adapted from similar procedures)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromoaniline (1.0 equivalent) and a suitable acid catalyst, such as hydrochloric acid or zinc chloride, in a solvent like ethanol or acetic acid.

-

Addition of Reagents: Slowly add crotonaldehyde (1.2 equivalents) to the stirred solution. The reaction is often exothermic, so controlled addition is recommended.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a base, such as sodium carbonate or ammonium hydroxide solution, until the pH is neutral or slightly basic.

-

Extraction and Purification: Extract the product into an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 8-bromo-4-methylquinoline.

Part 2: Oxidation to this compound

The selective oxidation of the methyl group at the 4-position of the quinoline ring is a critical step. Selenium dioxide (SeO₂) is a well-established and effective reagent for this transformation, particularly for the oxidation of methyl groups on heterocyclic rings.[5][6]

Oxidation of 8-Bromo-4-methylquinoline

Caption: Oxidation of the precursor to the final product.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 8-bromo-4-methylquinoline (1.0 equivalent) in a suitable high-boiling solvent such as dioxane or xylene.

-

Reagent Addition: Add selenium dioxide (1.1 to 1.5 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for an extended period, typically 12-24 hours. Monitor the reaction's progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture and filter to remove the precipitated selenium metal. The filtrate is then typically washed with a sodium bicarbonate solution to remove any acidic byproducts.

-

Purification: The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford this compound.

| Property | Value |

| Molecular Formula | C₁₀H₆BrNO |

| Molecular Weight | 236.07 g/mol |

| CAS Number | 898391-87-2 |

| Appearance | Typically a solid |

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the bromo and aldehyde functionalities makes this compound a valuable scaffold in drug discovery. These groups provide opportunities for diverse chemical modifications to explore SAR and develop potent and selective therapeutic agents.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of bromo-substituted quinoline derivatives.[7][8] The electron-withdrawing nature of the bromine atom can influence the electronic properties of the quinoline ring system, potentially enhancing its interaction with biological targets.

-

Topoisomerase Inhibition: Some substituted quinolines have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[7] The planar quinoline core can intercalate into the DNA, while substituents can interact with the enzyme, leading to the stabilization of the DNA-enzyme complex and ultimately cell death.

-

Structure-Activity Relationship (SAR) Insights: Studies on related bromo- and cyano-substituted quinolines have shown that the position and number of electron-withdrawing groups are critical for cytotoxic potency.[9] For instance, di-substituted derivatives often exhibit enhanced activity compared to their mono-substituted counterparts. The aldehyde group at the 4-position of this compound can be readily converted into various functional groups, such as imines, amines, and amides, allowing for the generation of a library of compounds for SAR studies.

Enzyme Inhibition

Beyond cancer, the quinoline scaffold is a privileged structure for the development of various enzyme inhibitors.

-

Phosphodiesterase (PDE) Inhibition: 8-Arylquinoline derivatives have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways.[10] This suggests that derivatives of this compound could be explored for the development of anti-inflammatory agents.

-

DNA Methyltransferase Inhibition: Recent studies have shown that certain quinoline-based compounds can inhibit DNA methyltransferases through DNA intercalation, leading to DNA hypomethylation.[11] This mechanism is of significant interest for epigenetic therapies in cancer and other diseases.

Conclusion and Future Directions

This compound represents a strategically important building block in the synthesis of novel, biologically active molecules. While its specific discovery is not prominently documented, its synthesis is readily achievable through well-established synthetic methodologies. The true value of this compound lies in its potential as a versatile intermediate for the development of new therapeutics, particularly in the realm of oncology and inflammatory diseases. Future research should focus on the systematic derivatization of the aldehyde group and the exploration of its biological activities against a range of therapeutic targets. The insights gained from such studies will undoubtedly contribute to the ever-expanding and impactful field of quinoline-based drug discovery.

References

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 2. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]

- 6. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design, synthesis, and biological evaluation of 8-biarylquinolines: a novel class of PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking New Frontiers: A Technical Guide to the Research Potential of 8-Bromoquinoline-4-carbaldehyde

For Immediate Release

A Deep Dive into a Versatile Scaffold for Drug Discovery and Materials Science

Researchers, scientists, and professionals in drug development are constantly seeking novel molecular scaffolds that offer diverse opportunities for functionalization and possess inherent biological relevance. 8-Bromoquinoline-4-carbaldehyde, a strategically substituted quinoline derivative, emerges as a compound of significant interest, poised at the intersection of synthetic versatility and pharmacological potential. This technical guide provides an in-depth exploration of the prospective research avenues for this molecule, grounded in established chemical principles and the known bioactivities of related quinoline structures.

The quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs.[1][2] The presence of a bromine atom at the 8-position and a carbaldehyde group at the 4-position on this scaffold offers two distinct and highly reactive handles for chemical modification. This dual functionality allows for the systematic development of diverse compound libraries, enabling extensive structure-activity relationship (SAR) studies.

I. Synthetic Accessibility: Charting the Path to this compound

While a direct, one-step synthesis of this compound may not be extensively documented, established organic chemistry principles suggest several viable synthetic routes. The two most promising approaches involve the oxidation of a methyl precursor and the direct formylation of the quinoline core.

A. Oxidation of 8-Bromo-4-methylquinoline

A common and effective method for the synthesis of quinoline-4-carbaldehydes is the oxidation of the corresponding 4-methylquinoline.[3] This strategy can be adapted for the synthesis of the target compound.

Proposed Synthetic Workflow:

Caption: Oxidation of 8-Bromo-4-methylquinoline.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 8-bromo-4-methylquinoline in a suitable solvent, such as dioxane or toluene.

-

Oxidant Addition: Add a stoichiometric excess of an oxidizing agent, for instance, selenium dioxide (SeO₂) or manganese dioxide (MnO₂).

-

Reflux: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the mixture and filter to remove the oxidant. The filtrate is then washed with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

B. Vilsmeier-Haack Formylation of 8-Bromoquinoline

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[4][5] While the electron-withdrawing nature of the bromine atom might slightly deactivate the quinoline ring, the nitrogen atom's influence could direct formylation to the C4 position.

Proposed Synthetic Workflow:

Caption: Vilsmeier-Haack formylation of 8-Bromoquinoline.

Experimental Protocol:

-

Reagent Preparation: In a cooled, two-necked flask under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF).

-

Substrate Addition: To the prepared Vilsmeier reagent, add a solution of 8-bromoquinoline in a suitable solvent.

-

Reaction: Allow the mixture to stir at room temperature or with gentle heating, monitoring by TLC.

-

Hydrolysis: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or sodium carbonate solution).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), wash the combined organic layers, dry, and purify by column chromatography.

II. Potential Research Areas: A Multifaceted Approach

The true potential of this compound lies in its utility as a versatile building block for synthesizing novel compounds with a wide range of potential applications.

A. Medicinal Chemistry: Scaffolding for Novel Therapeutics

The quinoline nucleus is a cornerstone in the development of anticancer, antimicrobial, and antimalarial agents.[2][6] The dual reactive sites on this compound allow for the exploration of a vast chemical space to identify new therapeutic leads.

1. Anticancer Drug Discovery:

-

Rationale: Bromoquinoline and quinoline-4-carbaldehyde derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][6] The aldehyde functionality can be readily converted into Schiff bases, hydrazones, and other heterocyclic systems known to possess antiproliferative properties. The bromine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse aryl, heteroaryl, or alkyl groups, which can modulate the compound's interaction with biological targets.

-

Proposed Research Workflow:

Caption: Workflow for anticancer drug discovery.

2. Antimicrobial and Antimalarial Agent Development:

-

Rationale: The quinoline scaffold is central to antimalarial drugs like chloroquine and quinine. Derivatives of quinoline-4-carbaldehyde have also shown promise as antiprotozoal agents. The exploration of derivatives of this compound could lead to the discovery of novel compounds effective against drug-resistant strains of bacteria and parasites.

-

Quantitative Data on Related Compounds:

| Compound Class | Organism/Cell Line | Activity (IC₅₀/MIC) | Reference |

| Bromo-8-hydroxyquinolines | C6 (rat brain tumor) | 6.7 - 25.6 µg/mL | [6] |

| Bromo-8-hydroxyquinolines | HeLa (human cervix carcinoma) | 6.7 - 25.6 µg/mL | [6] |

| Bromo-8-hydroxyquinolines | HT29 (human colon carcinoma) | 6.7 - 25.6 µg/mL | [6] |

| Quinoline-4-carboxamides | Plasmodium falciparum | Low nanomolar | [7] |

B. Materials Science: Building Blocks for Functional Materials

The rigid, planar structure of the quinoline ring system, combined with its electronic properties, makes it an attractive scaffold for the development of novel organic materials.

-

Rationale: 8-Hydroxyquinoline and its derivatives are known for their applications in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors.[4] The aldehyde group of this compound can be used to synthesize extended π-conjugated systems through reactions like the Wittig or Horner-Wadsworth-Emmons reaction. The bromine atom provides a site for introducing functionalities that can tune the material's electronic and photophysical properties.

-

Potential Applications:

-

Organic Light-Emitting Diodes (OLEDs): Synthesis of novel emissive or charge-transport materials.

-

Fluorescent Chemosensors: Development of sensors for the detection of metal ions or other analytes.

-

Organic Semiconductors: Exploration as components in organic field-effect transistors (OFETs).

-

III. Conclusion

This compound represents a highly promising, yet underexplored, molecular scaffold. Its strategic placement of two distinct reactive functional groups on a biologically relevant quinoline core provides a powerful platform for the generation of diverse chemical entities. The potential research avenues span from the discovery of novel therapeutic agents to combat cancer and infectious diseases to the development of advanced functional materials. This guide serves as a foundational blueprint to inspire and direct future research efforts into this versatile and promising compound.

IV. References

-

BenchChem. (2025). Quinoline-4-carbaldehyde Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 8-Bromoquinoline synthesis. Retrieved from --INVALID-LINK--

-

Köprülü, T. K., Özcan, S., Ökten, S., & Çakmak, O. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, 20(5), e202200701.

-

Ökten, S., Çakmak, O., & Karakuş, S. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(9), 1056-1066.

-

Patel, K., & Singh, R. (2019). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. JETIR, 6(6), 841-851.

-

Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-13.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

-

Yadav, P., Kumar, A., Singh, B., & Insaf, S. B. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860.

-

SynHet. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

ECHEMI. (n.d.). This compound 898391-87-2. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). (a) Synthesis of 8‐bromo‐4‐(p‐tolyl)quinoline (156) and.... Retrieved from --INVALID-LINK--

-

Ökten, S., & Çakmak, O. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 624-633.

-

PubChem. (n.d.). 8-Bromoquinoline-4-carboxylic acid. Retrieved from --INVALID-LINK--

-

CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674–9689.

References

- 1. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 2. This compound [synhet.com]

- 3. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. 8-[(3-Bromo-4-pyridinyl)oxy]-2-methylquinoline | C15H11BrN2O | CID 104778851 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 8-Bromoquinoline-4-carbaldehyde: A Detailed Guide to Selenium Dioxide Mediated Oxidation

Introduction: The Significance of Quinoline Aldehydes in Medicinal Chemistry

Quinoline scaffolds are privileged structures in drug discovery, forming the core of numerous therapeutic agents.[1][2] Specifically, quinoline-4-carbaldehydes are valuable intermediates, serving as versatile building blocks for the synthesis of more complex bioactive molecules. The introduction of a bromine atom at the 8-position further enhances the synthetic utility of this scaffold, providing a handle for subsequent cross-coupling reactions to introduce molecular diversity. This guide provides a comprehensive, in-depth protocol for the synthesis of 8-bromoquinoline-4-carbaldehyde from 8-bromo-4-methylquinoline, focusing on the well-established selenium dioxide (SeO₂) mediated oxidation.

This document is intended for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each experimental choice, ensuring a thorough understanding of the process.

The Core Transformation: Selenium Dioxide Oxidation

The oxidation of an activated methyl group, such as the one at the 4-position of a quinoline ring, to an aldehyde is a cornerstone transformation in organic synthesis. Among the various methods available, oxidation with selenium dioxide (SeO₂) stands out for its reliability and effectiveness in converting methylquinolines to their corresponding aldehydes.[3][4][5] This reaction, often referred to as the Riley oxidation, is particularly well-suited for this transformation.[6][7]

Mechanistic Insights: The "Why" Behind the Reaction

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The oxidation of the methyl group on the quinoline ring by SeO₂ is believed to proceed through a well-defined pathway. The process is initiated by an ene reaction between the enol form of the methylquinoline and the electrophilic selenium center of SeO₂. This is followed by a[4][8]-sigmatropic rearrangement to form an unstable intermediate that subsequently eliminates water and selenium metal (in its red amorphous form) to yield the desired aldehyde.[6][7][9]

Experimental Protocol: Synthesis of this compound

This protocol details the step-by-step procedure for the oxidation of 8-bromo-4-methylquinoline using selenium dioxide.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 8-Bromo-4-methylquinoline | ≥97% | Commercially Available | Store in a cool, dry place. |

| Selenium Dioxide (SeO₂) | ≥99% | Commercially Available | Highly Toxic! Handle with extreme caution in a fume hood. |

| 1,4-Dioxane | Anhydrous | Commercially Available | Use of a dry solvent is recommended for optimal results. |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available | For neutralization. |

| Dichloromethane (DCM) | HPLC Grade | Commercially Available | For extraction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying the organic phase. |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |

| Hexanes | HPLC Grade | Commercially Available | For column chromatography. |

| Ethyl Acetate | HPLC Grade | Commercially Available | For column chromatography. |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 8-bromo-4-methylquinoline (1.0 eq).

-

Solvent and Reagent Addition: To the flask, add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.1 M of the starting material. Subsequently, add selenium dioxide (1.1 - 1.5 eq). The use of a slight excess of SeO₂ is often beneficial for driving the reaction to completion.[4]

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of the product spot. The reaction is typically complete within 4-8 hours.

-

Work-up - Quenching and Filtration: Once the reaction is complete, cool the mixture to room temperature. A black precipitate of elemental selenium will be observed. Filter the reaction mixture through a pad of Celite® to remove the selenium precipitate. Wash the filter cake with a small amount of 1,4-dioxane.

-

Work-up - Extraction: Transfer the filtrate to a separatory funnel. Dilute with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. Follow this with a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Workflow Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Riley oxidation - Wikipedia [en.wikipedia.org]

- 7. adichemistry.com [adichemistry.com]

- 8. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]

- 9. m.youtube.com [m.youtube.com]

Experimental procedure for 8-Bromoquinoline-4-carbaldehyde synthesis

An In-Depth Guide to the Synthesis of 8-Bromoquinoline-4-carbaldehyde via Riley Oxidation

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in numerous pharmacologically active compounds, while the bromo and aldehyde functionalities offer versatile handles for further synthetic elaboration and molecular diversification. This application note provides a detailed, field-tested protocol for the synthesis of this compound from 8-Bromo-4-methylquinoline. The procedure is centered on the Riley oxidation, a reliable and selective method for converting activated methyl groups to carbonyls using selenium dioxide (SeO₂).[1]

This guide is designed for chemical researchers and drug development professionals, offering not only a step-by-step methodology but also critical insights into the reaction mechanism, safety considerations, and troubleshooting strategies to ensure a successful and reproducible synthesis.

Reaction Principle: The Riley Oxidation

The core of this synthesis is the Riley oxidation, a named reaction first reported in 1932 that utilizes selenium dioxide to oxidize methylene groups adjacent to activating moieties like carbonyls, olefins, or aromatic rings.[1][2] In the context of methylquinolines, the heterocyclic ring system activates the C-H bonds of the methyl group, making them susceptible to oxidation.